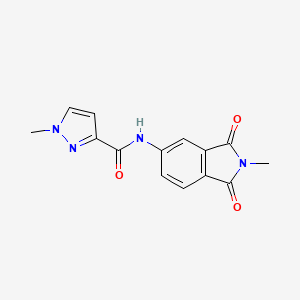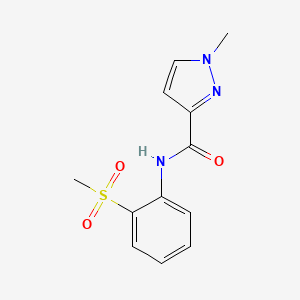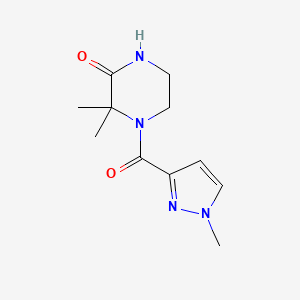![molecular formula C21H15F3N2O2S B6535959 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide CAS No. 1021220-80-3](/img/structure/B6535959.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2S/c22-21(23,24)16-5-2-1-4-15(16)19(27)25-14-8-7-13-9-10-26(17(13)12-14)20(28)18-6-3-11-29-18/h1-8,11-12H,9-10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGBRLNTLYCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6535876.png)




![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)
![2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6535921.png)
![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide](/img/structure/B6535940.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)